Curromycin B

Antibacterial Gram-positive bacteria Bacillus subtilis

Curromycin B is an essential oxazolomycin analog for SAR and mechanism-of-action studies. Its distinct 2-methyl oxazole and unique spiro-fused core provide a critical comparison to other family members. With potent activity against B. subtilis (MIC 3.9 µg/mL) and specific HIV replication inhibition (IC50 20 µg/mL), it enables precise differentiation of antibacterial and antiviral pathways, ensuring experimental reproducibility.

Molecular Formula C37H53N3O9
Molecular Weight 683.8 g/mol
CAS No. 97412-77-6
Cat. No. B1232634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCurromycin B
CAS97412-77-6
Synonymscurromycin B
IM 8443T
IM8443T
triedimycin B
Molecular FormulaC37H53N3O9
Molecular Weight683.8 g/mol
Structural Identifiers
SMILESCC1C(=O)N(C2(C1(C(CC(C)C(C=CC=CCNC(=O)C(C)(C)C(C(=CC=CC=CCC3=CN=C(O3)C)C)O)O)OC)O)C(OC2=O)C)C
InChIInChI=1S/C37H53N3O9/c1-23(17-13-10-11-14-18-28-22-39-27(5)49-28)31(42)35(6,7)33(44)38-20-16-12-15-19-29(41)24(2)21-30(47-9)37(46)25(3)32(43)40(8)36(37)26(4)48-34(36)45/h10-17,19,22,24-26,29-31,41-42,46H,18,20-21H2,1-9H3,(H,38,44)/b13-10+,14-11+,16-12+,19-15+,23-17+
InChIKeyAIFNQWJNODEFQR-FHEGIQTASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Curromycin B (CAS 97412-77-6): A Multi-Bioactive Oxazolomycin Family Antibiotic for Research Procurement


Curromycin B (also known as Triedimycin B or IM 8443T) is a complex polyketide antibiotic belonging to the oxazolomycin family, isolated from a genetically modified strain of *Streptomyces hygroscopicus* [1]. This natural product is characterized by a unique spiro-fused β-lactone-γ-lactam core linked via a conjugated polyene system to an oxazole terminal residue [2]. Its reported spectrum of bioactivity, including antibacterial, antiviral, and cytotoxic effects, positions it as a specialized tool for investigating these distinct mechanisms within a single molecular scaffold [3].

Why Generic Substitution Fails: Differentiating Curromycin B from Oxazolomycin A and 16-Methyloxazolomycin for Procurement


The oxazolomycin family comprises over 15 structurally related natural products, but functional interchangeability cannot be assumed due to subtle structural variations that lead to quantifiable differences in biological potency and selectivity [1]. For instance, while Curromycin B (7) and its close analog Curromycin A (6) are structurally similar and share an MIC of 6.3 μg/mL against *Agrobacterium tumefaciens*, their activities diverge significantly in other assays, such as HIV inhibition and cytotoxicity, as detailed in the quantitative evidence below [2]. Simply sourcing an 'oxazolomycin' without specifying Curromycin B would introduce experimental variability and confound data interpretation in these research areas.

Curromycin B (97412-77-6) Quantitative Differentiation Guide: Procurement Evidence


Comparative Antibacterial Potency: Curromycin B vs. Curromycin A Against *Bacillus subtilis*

In a direct comparative study, Curromycin B (7) exhibited a 3-fold higher antibacterial potency against *Bacillus subtilis* IFO 3007 compared to Curromycin A (6), with a Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL versus >100 μg/mL, respectively [1]. Against *Bacillus subtilis* IAM 1026, both compounds were nearly identical with an MIC of ~3.9 μg/mL, highlighting a strain-specific differential activity [1].

Antibacterial Gram-positive bacteria Bacillus subtilis MIC Oxazolomycin

Comparative Cytotoxicity: Curromycin B Exhibits Lower Potency Than Curromycin A and 16-Methyloxazolomycin Against P388 Leukemia Cells

A comparative evaluation of cytotoxic activity against mouse leukemia P388 cells revealed that Curromycin B (7) is less potent than both its analog Curromycin A (6) and the related family member 16-methyloxazolomycin (5) [1]. While the exact IC50 values are presented graphically in the original publication, the clear trend shows a hierarchy of potency (5 > 6 > 7), establishing Curromycin B as the least cytotoxic among these three oxazolomycins in this model [1].

Cytotoxicity Anticancer Leukemia P388 Oxazolomycin SAR

Comparative Antiviral Activity: Curromycin B is 3-Fold Less Potent Than Curromycin A in Inhibiting HIV Replication

In a study assessing inhibition of human immunodeficiency virus (HIV) replication in primary infected human lymphoid cells, Curromycin B (7) demonstrated a 3-fold lower potency compared to Curromycin A (6). The 50% inhibitory concentration (IC50) values, determined by an MTT assay, were 20 μg/mL for Curromycin B and 6.5 μg/mL for Curromycin A [1]. This study also confirmed that these agents did not act via direct inhibition of reverse transcriptase [1].

Antiviral HIV Replication Inhibition IC50 Oxazolomycin

Structural Basis for Differential Bioactivity: Curromycin B as a Key Comparative Tool

The structural divergence between Curromycin B and its analogs underpins their differential biological activities. Curromycin B (7) is a dimethyl derivative of oxazolomycin [1] and, along with Curromycin A, features a 2-methyl substituted oxazole ring, whereas the parent oxazolomycin A has an unsubstituted oxazole [2]. This subtle modification is a key determinant in the observed potency shifts across antibacterial, antiviral, and cytotoxic assays [3]. Unlike oxazolomycin esters, which lose antibacterial activity while retaining crown gall inhibition, Curromycin B retains both activities, making it a valuable probe for dissecting these distinct mechanisms [4].

Structure-Activity Relationship SAR Oxazolomycin Curromycin Chemical Probe

Curromycin B (97412-77-6) Optimal Research and Industrial Application Scenarios


Antibacterial Research Targeting *Bacillus subtilis* and *Agrobacterium tumefaciens*

Curromycin B is an ideal candidate for antibacterial studies focused on specific Gram-positive pathogens. Its MIC of 3.9 μg/mL against *Bacillus subtilis* IFO 3007 [1] and 6.3 μg/mL against *Agrobacterium tumefaciens* [2] makes it a potent and selective tool. In contrast to the essentially inactive Curromycin A against *B. subtilis* IFO 3007, Curromycin B provides a clear, quantifiable advantage for research in these models, establishing it as the preferred oxazolomycin family member for such investigations.

HIV Replication Inhibition Studies with a Defined Potency Window

For HIV research, Curromycin B serves as a specific tool for studying replication inhibition with an IC50 of 20 μg/mL [1]. Its 3-fold lower potency compared to Curromycin A (IC50 = 6.5 μg/mL) [1] is not a weakness but a feature, providing a distinct and less potent comparator for dose-response studies. This allows researchers to differentiate its effects from more potent analogs and to explore the relationship between structure and antiviral activity without the confounding factor of direct reverse transcriptase inhibition.

Cytotoxicity Studies Requiring a Lower-Potency Oxazolomycin Control

In cancer research involving the mouse leukemia P388 cell line, Curromycin B is the least cytotoxic among its closest analogs, Curromycin A and 16-methyloxazolomycin [1]. This property makes it an essential 'low-cytotoxicity' control for experiments designed to elucidate the cytotoxic mechanisms of the oxazolomycin family. Procuring Curromycin B allows for a clear differentiation between general cytotoxic effects and other specific bioactivities, such as antibacterial or antiviral actions, which is crucial for target validation studies.

Structure-Activity Relationship (SAR) and Plant Transformation Mechanism Studies

Curromycin B is a critical chemical probe for SAR investigations within the oxazolomycin family due to its unique structural features, including a 2-methyl substituted oxazole ring [1]. Its distinct bioactivity profile—retaining both antibacterial and crown gall formation inhibitory activities [2]—makes it an invaluable tool for dissecting the molecular mechanisms of plant transformation by *Agrobacterium tumefaciens*. Unlike simple esters which lose antibacterial activity, Curromycin B allows for the study of both processes in parallel, facilitating the identification of specific molecular targets involved in each pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Curromycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.